3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Drug Discovery CNS Penetration ADME

Researchers face synthetic bottlenecks when optimizing CNS-penetrant kinase inhibitors, as late-stage N-alkylation of quinazoline-2,4-diones is low-yielding. This compound eliminates that step. - Pre-installed N3-cyclohexyl/N1-ethyl groups save 2-3 synthetic steps in hit-to-lead campaigns. - Balanced logP (3.40) and low PSA (45.7 Ų) make it an ideal starting point for BBB-penetrant probes. - Available as a pre-weighed solid, shipped ambient, enabling immediate use in fragment-growing or library enumeration workflows.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Cat. No. B4571809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CCCCC3)OC)OC
InChIInChI=1S/C18H24N2O4/c1-4-19-14-11-16(24-3)15(23-2)10-13(14)17(21)20(18(19)22)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3
InChIKeyANKPGLMMBYGSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Drug Discovery Scaffold


3-Cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a fully substituted quinazoline-2,4-dione derivative bearing a cyclohexyl group at N3 and an ethyl group at N1 . The compound exhibits a moderately lipophilic profile (logP = 3.40) and a relatively compact polar surface area (PSA = 45.7 Ų), positioning it as a potential CNS-penetrant or membrane-permeable scaffold . Quinazoline-2,4-diones are a privileged scaffold in medicinal chemistry, with well-documented applications as kinase inhibitors, PDE inhibitors, and antitumor agents [1]. The specific N,N-disubstitution pattern of this compound distinguishes it from more common mono-substituted or unsubstituted analogs and may confer unique steric and electronic properties relevant to target engagement.

Scaffold Class Quinazoline-2,4-dione core, reported kinase and PDE inhibitor scaffold
Substitution Pattern N3-cyclohexyl, N1-ethyl fully substituted; distinct from mono-substituted or unsubstituted analogs
Physicochemical Profile Moderate lipophilicity, low polar surface area, zero hydrogen bond donors

Critical Role of N-Substitution


Quinazoline-2,4-diones are not interchangeable building blocks. The N3-cyclohexyl/N1-ethyl substitution pattern in the target compound fundamentally alters its physicochemical and likely pharmacological profile compared to common analogs such as 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (lacking the cyclohexyl group) or 6,7-dimethoxyquinazoline-2,4-dione (unsubstituted) . The cyclohexyl appendage increases lipophilicity and steric bulk, which can dramatically affect target binding, off-target selectivity, and ADME properties. Conversely, the N1-ethyl group maintains a compact alkyl substituent that avoids excessive steric hindrance while contributing to scaffold rigidity. Simply substituting a non-cyclohexyl analog could result in a loss of membrane permeability, altered binding kinetics, or reduced selectivity—consequences that are unacceptable in hit-to-lead campaigns where precise SAR optimization is paramount. The quantitative evidence below substantiates these differentiation points.

Lipophilicity may shift
N3-cyclohexyl removal may substantially reduce logP and alter membrane permeability context compared to the target compound
PSA and HBD profile may differ
Mono-substituted or unsubstituted analogs reintroduce hydrogen bond donors, which may elevate PSA and reduce passive permeability
Binding and selectivity context
Steric bulk from N3-cyclohexyl may influence target engagement; non-cyclohexyl analogs may not replicate the same kinase or PDE binding profile

Quantitative Differentiation Evidence


Enhanced Lipophilicity and Membrane Permeability

The target compound exhibits a logP of 3.40, which is significantly higher than the predicted logP for the closest non-cyclohexyl analog, 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (estimated logP ~1.6 based on its smaller molecular volume and reduced hydrocarbon content) . This difference of approximately 1.8 log units translates to a roughly 60-fold increase in octanol-water partition coefficient, indicating substantially enhanced passive membrane permeability . The cyclohexyl group is the primary driver of this lipophilicity gain, which is critical for crossing biological membranes, including the blood-brain barrier.

Lipophilicity (logP)
Class-level inference
logP 3.40 vs ~1.60 (non-cyclohexyl analog)
ΔlogP ≈ +1.8; ≈60-fold increase in octanol-water partitioning
Reported lipophilicity comparison context
Computational prediction; experimental logP to verify
Drug Discovery CNS Penetration ADME Lipophilicity

Reduced Polar Surface Area and Permeability

The target compound possesses a polar surface area (PSA) of 45.7 Ų . This is markedly lower than the PSA of the unsubstituted core 6,7-dimethoxyquinazoline-2,4-dione (PSA ≈ 68–75 Ų, due to two free NH groups that contribute additional hydrogen-bonding capacity) [1]. The reduction of approximately 25 Ų moves the compound well below the commonly cited CNS drug-likeness threshold of 60–70 Ų, while keeping it above the critical minimum for target binding.

Polar Surface Area
Class-level inference
PSA 45.7 Ų vs 68–75 Ų (unsubstituted core)
ΔPSA ≈ -25 Ų; ~35% reduction
Supports permeability threshold context
Below CNS 60–70 Ų threshold; computational estimate
Drug Design CNS MPO Permeability Polar Surface Area

Hydrogen Bond Acceptors for Multi-Target Engagement

The compound presents 6 hydrogen bond acceptors (4 carbonyl/methoxy oxygens) and 0 hydrogen bond donors . This acceptor-only profile is characteristic of optimized kinase inhibitor scaffolds that rely on hinge-region hydrogen bonding without introducing unnecessary donor liabilities that could increase off-target binding or reduce membrane permeability. By contrast, the unsubstituted core 6,7-dimethoxyquinazoline-2,4-dione contains 2 hydrogen bond donors (NH groups), which can lead to increased transporter recognition and efflux [1].

H-Bond Profile
Class-level inference
HBD 0 / HBA 6 vs HBD 2 / HBA 4–6
Donor elimination; acceptor count maintained
Supports passive permeability context
Donor-free profile may reduce P-gp efflux recognition
Medicinal Chemistry Kinase Inhibitor Hydrogen Bonding Scaffold Optimization

Optimal Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Generation

The compound's balanced logP (3.40) and low PSA (45.7 Ų) make it an ideal starting scaffold for CNS kinase programs, such as targeting GSK-3β or CDK5 in Alzheimer's disease. Its cyclohexyl group provides sufficient lipophilicity for blood-brain barrier penetration while the absence of hydrogen bond donors minimizes efflux transporter recognition. Researchers can further optimize potency by varying the 6,7-methoxy substituents or introducing heteroatoms on the cyclohexyl ring .

Selective PDE Inhibitor Scaffold Diversification

Quinazoline-2,4-diones are known PDE inhibitor scaffolds (e.g., PDE4, PDE5). The N3-cyclohexyl substitution introduces steric bulk that may enhance selectivity for specific PDE isoforms over closely related family members. The compound's 6 H-bond acceptors provide ample opportunities for hinge-region binding, while the ethyl group at N1 occupies a compact pocket that can be leveraged for isoform selectivity. This makes the compound a valuable entry point for PDE inhibitor library enumeration [1].

Fragment-Based Drug Discovery Expansion

With a molecular weight of 332.4 g/mol and a relatively low structural complexity, this compound sits at the upper boundary of fragment-like space but offers a fully elaborated quinazoline core. Fragment-growing campaigns targeting kinases or GPCRs can benefit from the compound's pre-installed N-substitutions, which eliminate the need for late-stage alkylation chemistry and reduce synthetic burden during hit-to-lead progression .

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead generation studies
LogP/PSA permeability profile
BBB permeability assay context
PDE isoform selectivity studies
N3-cyclohexyl steric differentiation
Isoform selectivity profiling
Fragment-based hit-to-lead expansion
Pre-functionalized N-substitution pattern
Synthetic tractability in lead optimization
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